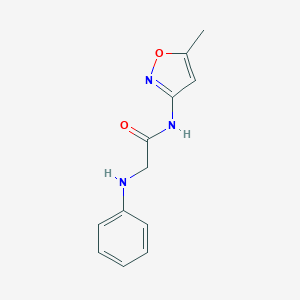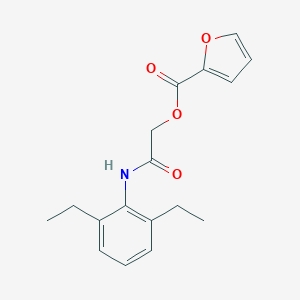
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide, also known as Sunitinib, is a small molecule drug that is used in the treatment of cancer. It was first synthesized in 1998 and was approved by the FDA in 2006 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors. Sunitinib works by inhibiting multiple receptor tyrosine kinases, which are involved in tumor growth and angiogenesis.
Mecanismo De Acción
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide works by inhibiting multiple receptor tyrosine kinases, including vascular endothelial growth factor receptor (VEGFR), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (KIT). These receptors are involved in tumor growth and angiogenesis, and by inhibiting them, 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide can prevent the growth and spread of cancer cells.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide are complex and varied. In addition to its effects on receptor tyrosine kinases, 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has been shown to inhibit other signaling pathways involved in cancer growth and metastasis, such as the mTOR pathway. 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has also been shown to have anti-inflammatory and immunomodulatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in lab experiments is its specificity for receptor tyrosine kinases, which allows researchers to study the effects of inhibiting these pathways in a controlled manner. However, one limitation of using 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide. One area of interest is the development of combination therapies that can enhance the efficacy of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in the treatment of cancer. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide treatment. Finally, there is ongoing research into the use of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide in the treatment of other diseases beyond cancer, such as Alzheimer's disease and pulmonary arterial hypertension.
Métodos De Síntesis
The synthesis of 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide involves several steps, including the reaction of 5-methylisoxazole-3-carboxylic acid with aniline to form 5-methylisoxazole-3-carboxyanilide. This intermediate is then reacted with chloroacetyl chloride to form 2-chloro-N-(5-methyl-3-isoxazolyl)acetamide. Finally, the chloro group is replaced with an amino group using a palladium-catalyzed reaction with aniline.
Aplicaciones Científicas De Investigación
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has been extensively studied in preclinical and clinical trials for the treatment of various types of cancer, including renal cell carcinoma, gastrointestinal stromal tumors, and pancreatic neuroendocrine tumors. In addition, 2-anilino-N-(5-methyl-3-isoxazolyl)acetamide has shown promise in the treatment of other diseases, such as Alzheimer's disease and pulmonary arterial hypertension.
Propiedades
Nombre del producto |
2-anilino-N-(5-methyl-3-isoxazolyl)acetamide |
|---|---|
Fórmula molecular |
C12H13N3O2 |
Peso molecular |
231.25 g/mol |
Nombre IUPAC |
2-anilino-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C12H13N3O2/c1-9-7-11(15-17-9)14-12(16)8-13-10-5-3-2-4-6-10/h2-7,13H,8H2,1H3,(H,14,15,16) |
Clave InChI |
PJORONOIDWNRPF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
SMILES canónico |
CC1=CC(=NO1)NC(=O)CNC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270907.png)
![2-{4-[(3-Methoxybenzoyl)oxy]phenyl}-2-oxoethyl 1-cyclohexyl-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270908.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(2-ethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270909.png)
![2-Oxo-2-[(1-phenylethyl)amino]ethyl 2-thiophenecarboxylate](/img/structure/B270911.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270913.png)
![2-(4-{[(4-Methylphenyl)carbonyl]oxy}phenyl)-2-oxoethyl 1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B270914.png)
![2-Oxo-2-{4-[(2-thienylcarbonyl)oxy]phenyl}ethyl 1-(3-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270915.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 5-oxo-1-phenyl-3-pyrrolidinecarboxylate](/img/structure/B270916.png)
![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270919.png)
![2-{4-[(4-Methylbenzoyl)oxy]phenyl}-2-oxoethyl 1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B270920.png)

![2-[(4-bromo-2,3-dimethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270928.png)
![2-[(2-methoxyphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270929.png)
![2-[(2-ethylphenyl)amino]-2-oxoethyl 2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B270930.png)